Oral Bioavailability and Plasma GSH Elevation: SAG Delivers Quantifiable Increases in Systemic Glutathione Where Oral GSH Fails
A human pharmacokinetic study directly comparing oral administration of SAG and reduced glutathione (GSH) demonstrated that SAG produced a significant, measurable increase in plasma GSH levels, whereas oral GSH resulted in no statistically significant elevation [1]. SAG itself was not detectable in plasma, indicating rapid deacetylation to active GSH following absorption [1]. An independent analysis estimates that the oral bioavailability of SAG is 3- to 5-fold higher than that of ordinary GSH .
| Evidence Dimension | Plasma GSH elevation following single oral dose in humans |
|---|---|
| Target Compound Data | Significant increase in plasma GSH levels; exact magnitude not specified |
| Comparator Or Baseline | Reduced glutathione (GSH): No significant increase in plasma GSH levels |
| Quantified Difference | SAG produced measurable GSH increase vs. no measurable increase from GSH; bioavailability estimated at 3-5× higher for SAG |
| Conditions | Healthy human volunteers; single oral administration; plasma GSH measured by validated analytical methods |
Why This Matters
For procurement decisions, this evidence establishes that SAG is functionally distinct from GSH for oral formulation development, as only SAG demonstrates the capacity to elevate systemic glutathione levels following oral dosing.
- [1] Fanelli S, Francioso A, Cavallaro RA, et al. Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers. Int J Clin Nutr Diet. 2018. View Source
